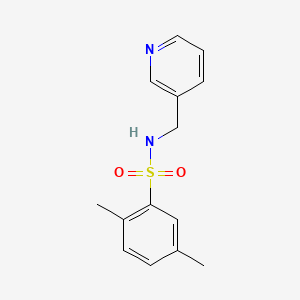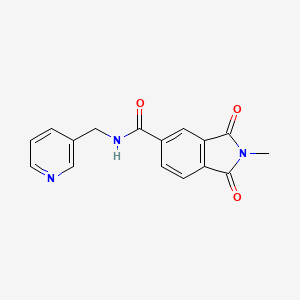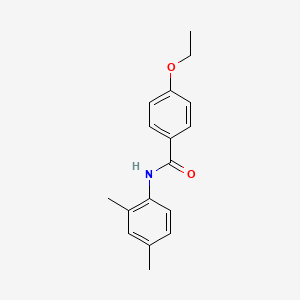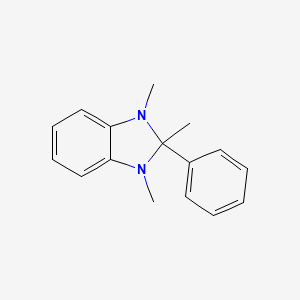
2-(4-nitrophenoxy)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as NPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various laboratory experiments, and it is believed that it could have a wide range of applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 2-(4-nitrophenoxy)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. This compound has been shown to bind to specific proteins and prevent them from interacting with other proteins, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has also been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-nitrophenoxy)-N-(2-pyridinylmethyl)acetamide in laboratory experiments is its specificity. This compound has been shown to bind to specific proteins and disrupt their interactions, which can provide valuable insights into the function of these proteins. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-(4-nitrophenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound. This compound has been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for various inflammatory diseases. Another area of interest is the development of new tools for studying protein-protein interactions. This compound has been shown to be a valuable tool for studying these interactions, and further research could lead to the development of even more powerful tools for studying protein function.
Conclusion:
In conclusion, this compound is a promising compound that has many potential applications in the field of scientific research. Its specificity and ability to disrupt protein-protein interactions make it a valuable tool for studying protein function, and its anti-inflammatory properties could make it a potential therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in more detail.
合成法
The synthesis of 2-(4-nitrophenoxy)-N-(2-pyridinylmethyl)acetamide involves the reaction of 2-(4-nitrophenoxy)acetyl chloride with 2-pyridinemethanamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow solid, which can be purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
2-(4-nitrophenoxy)-N-(2-pyridinylmethyl)acetamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of applications in the field of biochemistry and pharmacology. One of the most promising applications of this compound is its use as a tool for studying protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, which can provide valuable insights into the function of these proteins.
特性
IUPAC Name |
2-(4-nitrophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-3-1-2-8-15-11)10-21-13-6-4-12(5-7-13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDZBAAIAFDGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)

![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)


![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)



![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)

